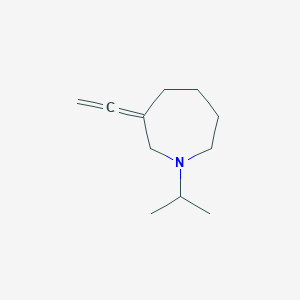
3-Ethenylidene-1-propan-2-ylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenylidene-1-propan-2-ylazepane, also known as EPZA, is a cyclic amine that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has a unique molecular structure that makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
3-Ethenylidene-1-propan-2-ylazepane has been studied for its potential applications in the pharmaceutical industry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has also been studied for its potential as a cancer treatment. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells and induces apoptosis.
Wirkmechanismus
3-Ethenylidene-1-propan-2-ylazepane is believed to work by inhibiting the activity of enzymes that are involved in cell division and growth. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-Ethenylidene-1-propan-2-ylazepane prevents cancer cells from dividing and growing.
Biochemische Und Physiologische Effekte
3-Ethenylidene-1-propan-2-ylazepane has been shown to have a low toxicity profile in vitro. It is not mutagenic or genotoxic and does not cause significant damage to DNA. In animal studies, 3-Ethenylidene-1-propan-2-ylazepane has been shown to be well-tolerated and does not cause significant toxicity. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Ethenylidene-1-propan-2-ylazepane is its unique molecular structure, which makes it a promising candidate for drug development. Its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be studied for a variety of applications. However, one limitation of 3-Ethenylidene-1-propan-2-ylazepane is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Ethenylidene-1-propan-2-ylazepane. One area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Another area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based cancer treatments. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane and its potential applications in the pharmaceutical industry.
Synthesemethoden
The synthesis of 3-Ethenylidene-1-propan-2-ylazepane involves the reaction of 3-bromo-1-propene with 1,5-diaminopentane in the presence of a palladium catalyst. This reaction produces 3-Ethenylidene-1-propan-2-ylazepane as a white solid with a yield of 55%. The purity of the compound can be improved through recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
113558-38-6 |
|---|---|
Produktname |
3-Ethenylidene-1-propan-2-ylazepane |
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
InChI |
InChI=1S/C11H19N/c1-4-11-7-5-6-8-12(9-11)10(2)3/h10H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
IFGOIBLCGLFIQP-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC(=C=C)C1 |
Kanonische SMILES |
CC(C)N1CCCCC(=C=C)C1 |
Synonyme |
1H-Azepine,3-ethenylidenehexahydro-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



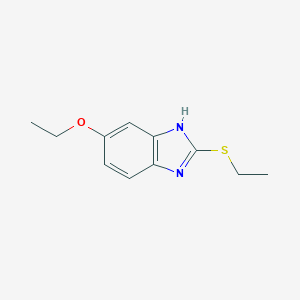
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
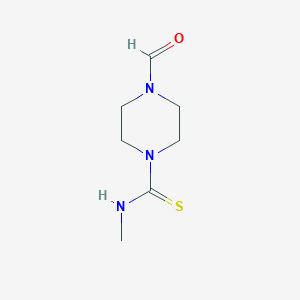
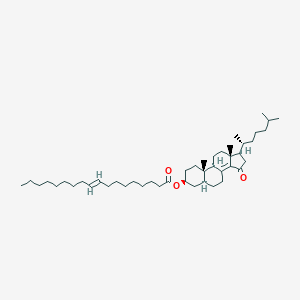
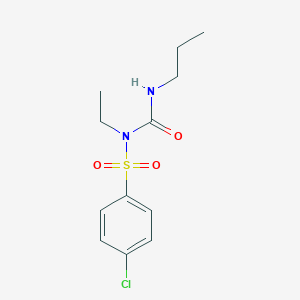
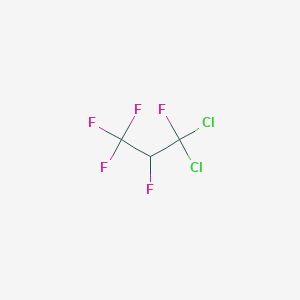
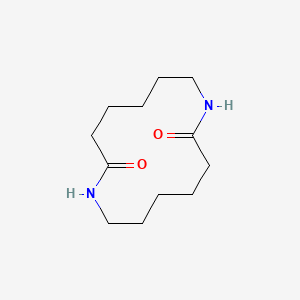
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
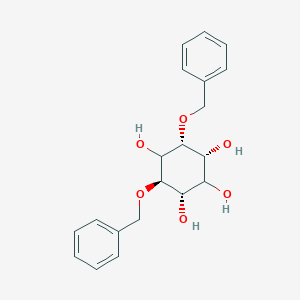
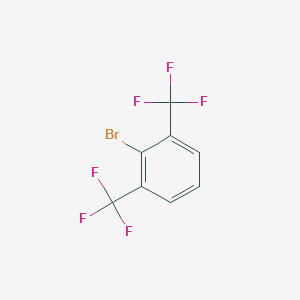
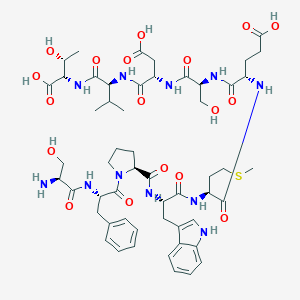
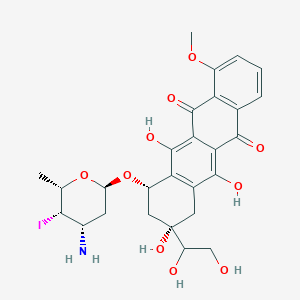
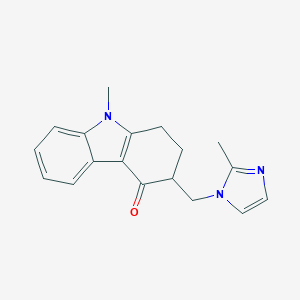
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)